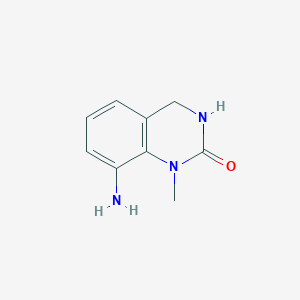
5-Bromo-1H-indazol-6-amine
Vue d'ensemble
Description
5-Bromo-1H-indazol-6-amine is a compound that is structurally related to various research chemicals discussed in the provided papers. While the exact compound is not directly synthesized or analyzed in the papers, the related compounds provide insight into the chemical behavior and properties that this compound might exhibit.
Synthesis Analysis
The synthesis of related compounds involves regioselective reactions and 1,3-dipolar cycloadditions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to a regioselective displacement reaction, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . Similarly, the synthesis of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester from p-bromoaniline involves multiple steps, including X-ray crystallography, NMR, MS, and IR techniques to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined to be monoclinic with specific unit cell dimensions . The structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was also analyzed, revealing a monoclinic crystal system and the presence of intramolecular hydrogen bonding within the crystalline network .
Chemical Reactions Analysis
The chemical reactions involving brominated compounds can lead to various products depending on the reactants and conditions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with secondary amines in boiling ethanol affords 4-amino-5-bromo-2-substituted aminopyrimidines . The 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone yields 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones, with subsequent bromination reactions giving mono- and dibromo derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are characterized by techniques such as X-ray crystallography, NMR, MS, and IR. These techniques provide information on the crystalline structure, molecular weight, and functional groups present in the compounds. For example, the compound 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has a molecular weight of 371.26 and crystallizes in the monoclinic space group P21/n . The presence of hydrogen bonds and other non-covalent interactions, such as π-π stacking, are also important features that influence the stability and reactivity of these compounds .
Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
5-Bromo-1H-indazol-6-amine and its derivatives are primarily involved in various synthesis techniques. For instance, Wang et al. (2015) demonstrated the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives using a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction (Wang et al., 2015). Additionally, Slade et al. (2009) explored the regioselective protection and subsequent amine coupling reactions of indazoles, including protected 5-bromoindazoles (Slade et al., 2009).
Chemical Reactivity and Derivative Formation
The compound's reactivity has been studied in various contexts. Al-Soud and Al-Masoudi (2005) investigated the nucleophilic substitution of the 5‐bromo group in indazole derivatives (Al-Soud & Al-Masoudi, 2005). Furthermore, the solvatochromic effects in absorption and fluorescence spectra of indazole and its amino derivatives were analyzed by Saha and Dogra (1997), providing insight into the electrostatic and hydrogen bonding effects of solvents on these compounds (Saha & Dogra, 1997).
Application in Complex Molecular Structures
The compound is also used in the creation of complex molecular structures. Núñez et al. (2012) synthesized a novel molecular emissive probe using 1H-indazole-6-carboxaldehyde and tetraethylenepentamine, highlighting its potential in probe design (Núñez et al., 2012). In addition, Feng et al. (2015) reported the synthesis of spiro[isoxazole-pyrazoloquinoline] derivatives using 1H-indazol-6-amine, demonstrating its versatility in synthesizing diverse heterocyclic structures (Feng et al., 2015).
Potential in Drug Discovery and Inhibitory Activity
Finally, in the context of drug discovery, Jismy et al. (2020) explored pyrimido[1,2-b]indazole derivatives as selective inhibitors of human monoamine oxidase B, indicating the potential of this compound derivatives in the development of new pharmaceuticals (Jismy et al., 2020).
Safety and Hazards
The compound is considered hazardous. It is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, wearing protective equipment, and ensuring adequate ventilation .
Orientations Futures
Indazole-containing derivatives, such as 5-Bromo-1H-indazol-6-amine, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on exploring the therapeutic potential of these compounds in various diseases, including cancer .
Mécanisme D'action
Target of Action
5-Bromo-1H-indazol-6-amine is a heterocyclic compound that has been found to have potential therapeutic effects Similar compounds, such as indazole derivatives, have been reported to have a broad range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
For instance, a compound known as ITB, which is an indazole derivative, was found to inhibit cyclo-oxygenase-2 (COX-2), affecting the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage .
Biochemical Pathways
For instance, the aforementioned ITB was found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Result of Action
One study found that a similar compound exhibited a promising inhibitory effect against the k562 cell line .
Analyse Biochimique
Biochemical Properties
Indazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the bromo and amino substituents on the indazole ring.
Cellular Effects
Some indazole derivatives have shown to inhibit cell growth in various neoplastic cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-1H-indazol-6-amine is not well-defined. Indazole derivatives have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some indazole derivatives have shown potent anti-proliferative activity in human colorectal cancer cells .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-bromo-1H-indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSAYSIRMLMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856205 | |
| Record name | 5-Bromo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1360900-38-4 | |
| Record name | 5-Bromo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



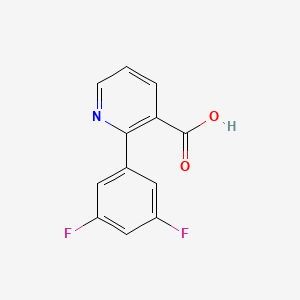
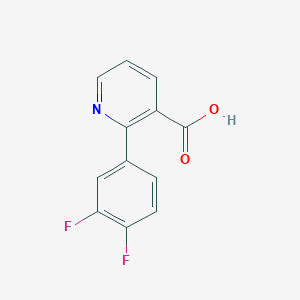

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)
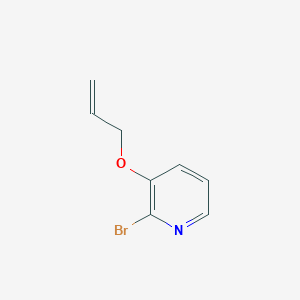
![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)
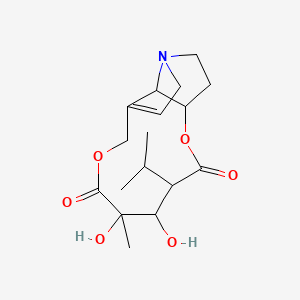
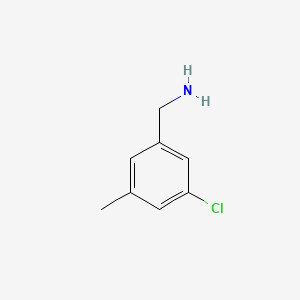
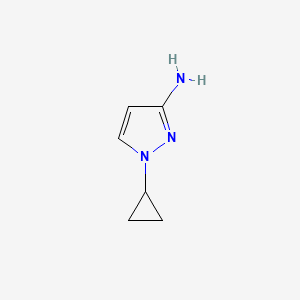

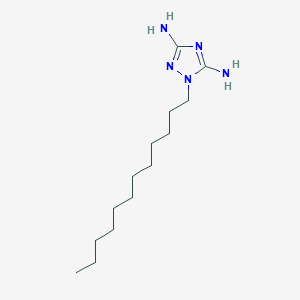
![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)
